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Compound of Interest

Compound Name: 5-Bromo-2-propoxypyrimidine

Cat. No.: B1292394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data and

analytical methodologies for the characterization of 5-Bromo-2-propoxypyrimidine (CAS No.

886365-64-6). Due to the limited availability of public experimental data for this specific

compound, this document presents predicted spectral values based on established principles

of spectroscopy and data from analogous structures. Detailed experimental protocols for

acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data are provided to guide researchers in their analytical workflows.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 5-Bromo-2-
propoxypyrimidine. These predictions are derived from the analysis of structurally similar

compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.55 Singlet 2H
H-4, H-6 (Pyrimidine

ring protons)

~4.30 Triplet 2H -O-CH₂-CH₂-CH₃

~1.85 Sextet 2H -O-CH₂-CH₂-CH₃

~1.05 Triplet 3H -O-CH₂-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~163.5 C-2 (Carbon attached to propoxy group)

~158.0 C-4, C-6 (Pyrimidine ring carbons)

~115.0 C-5 (Carbon attached to bromine)

~70.0 -O-CH₂-CH₂-CH₃

~22.5 -O-CH₂-CH₂-CH₃

~10.5 -O-CH₂-CH₂-CH₃

Table 3: Predicted Infrared (IR) Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~2970-2870 Medium-Strong C-H stretch (Aliphatic)

~1580-1550 Strong
C=N, C=C stretch (Pyrimidine

ring)

~1470-1430 Medium C-H bend (Aliphatic)

~1250-1200 Strong C-O-C stretch (Asymmetric)

~1050-1000 Strong C-O-C stretch (Symmetric)

~600-500 Medium-Strong C-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Abundance Assignment

216/218 High

[M]⁺, Molecular ion peak

(Characteristic 1:1 isotopic

pattern for Bromine)

173/175 Medium
[M - C₃H₇]⁺, Loss of propyl

group

137 Medium [M - Br]⁺, Loss of Bromine

79/81 Medium [Br]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the

molecule.

Instrumentation: A 500 MHz NMR spectrometer.
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Sample Preparation:

Accurately weigh 5-10 mg of purified 5-Bromo-2-propoxypyrimidine.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean,

dry vial.

Transfer the solution to a standard 5 mm NMR tube.

Cap the NMR tube securely.

¹H NMR Acquisition:

Insert the sample into the spectrometer.

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum.

Set the spectral width to cover a range of 0-10 ppm.

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

Process the data using Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to cover a range of 0-200 ppm.

Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.
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Co-add 1024 or more scans to achieve a good signal-to-noise ratio due to the low natural

abundance of ¹³C.

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational

frequencies.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation (ATR):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Place a small amount of the solid 5-Bromo-2-propoxypyrimidine sample directly onto the

ATR crystal.

Apply pressure using the ATR clamp to ensure good contact between the sample and the

crystal.

Data Acquisition:

Record a background spectrum of the empty, clean ATR crystal.

Record the sample spectrum in the range of 4000-400 cm⁻¹.

Set the resolution to 4 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole

mass analyzer.

Sample Preparation:

Prepare a dilute solution of 5-Bromo-2-propoxypyrimidine in a volatile solvent such as

methanol or dichloromethane (10-100 µg/mL).

Data Acquisition:

Introduce the sample into the ion source via a direct insertion probe or by injection into a gas

chromatograph (GC-MS).

Set the electron ionization energy to 70 eV.

Scan a mass range of m/z 50-300.

The quadrupole mass analyzer will separate the ions based on their mass-to-charge ratio.

The detector will record the abundance of each ion.

Visualizations
The following diagrams illustrate the logical workflow for the spectral analysis of 5-Bromo-2-
propoxypyrimidine.
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Figure 1: Overall workflow for the spectral characterization of 5-Bromo-2-propoxypyrimidine.
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Figure 2: Logical relationship between spectroscopic techniques and structural elucidation.
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[https://www.benchchem.com/product/b1292394#spectral-data-for-5-bromo-2-
propoxypyrimidine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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